Mebutamate

Catalog No.
S534864
CAS No.
64-55-1
M.F
C10H20N2O4
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mebutamate

CAS Number

64-55-1

Product Name

Mebutamate

IUPAC Name

[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C10H20N2O4/c1-4-7(2)10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14)

InChI Key

LEROTMJVBFSIMP-UHFFFAOYSA-N

SMILES

CCC(C)C(C)(COC(=O)N)COC(=O)N

solubility

1000 mg/L
0.00 M

Synonyms

Mebutamate; Capla; Dormate; Dicamoylmethtane; Mebutamato

Canonical SMILES

CCC(C)C(C)(COC(=O)N)COC(=O)N

The exact mass of the compound Mebutamate is 232.1423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1000 mg/l0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163921. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mebutamate (CAS 64-55-1), chemically identified as 2-sec-butyl-2-methylpropane-1,3-diyl dicarbamate, is a specialized biscarbamate derivative utilized primarily as an analytical reference standard and a pharmacological model compound [1]. Characterized by a moderate lipophilicity (LogP ~1.4) and a defined melting point range of 77–79 °C, it serves as a critical structural analog in carbamate library synthesis and structure-activity relationship (SAR) studies[1]. For industrial and laboratory procurement, mebutamate is selected over more common carbamates when workflows require its specific physicochemical profile, including its distinct solubility parameters and established stability in polar organic solvents, which are essential for reproducible assay formulation and thermal processing evaluations [2].

Procurement substitution of mebutamate with its closest structural analog, meprobamate (CAS 57-53-4), frequently leads to formulation failures and analytical discrepancies [1]. The structural difference—a sec-butyl group in mebutamate versus an n-propyl group in meprobamate—fundamentally alters the compound's thermal and solvation behavior [2]. Meprobamate possesses a significantly higher melting point (104–106 °C) and greater aqueous solubility (~3400 mg/L), making it an unsuitable surrogate for mebutamate (77–79 °C; ~1000 mg/L) in temperature-sensitive manufacturing processes like hot-melt extrusion or in lipophilic extraction protocols[REFS-1, REFS-2]. Furthermore, in biological models, meprobamate lacks the specific antihypertensive profile of mebutamate, rendering head-to-head substitution in cardiovascular-CNS axis research invalid [3].

Thermal Processing Window and Melting Point Dynamics

Mebutamate exhibits a significantly lower melting point compared to its primary structural analog, meprobamate, which directly impacts its suitability for thermal processing applications such as hot-melt extrusion[1]. The ~25–29 °C reduction in melting temperature allows mebutamate to be processed at lower thermal thresholds, minimizing the risk of heat-induced degradation in co-formulated excipients [2].

Evidence DimensionMelting Point
Target Compound Data77–79 °C
Comparator Or BaselineMeprobamate (104–106 °C)
Quantified Difference25–29 °C lower melting point
ConditionsStandard atmospheric pressure thermal analysis

Enables lower-temperature processing in solid dispersion formulations, reducing thermal stress on sensitive co-formulated materials.

Aqueous Solubility and Stock Solution Formulation

The substitution of the n-propyl group with a sec-butyl group renders mebutamate significantly less soluble in water than meprobamate [REFS-1, REFS-2]. This necessitates the use of polar organic co-solvents (e.g., methanol or acetone) for mebutamate stock solutions, whereas meprobamate can often be formulated in purely aqueous or low-solvent systems at higher concentrations [1].

Evidence DimensionAqueous Solubility at 25 °C
Target Compound Data~1000 mg/L
Comparator Or BaselineMeprobamate (~3400 mg/L)
Quantified Difference3.4-fold lower aqueous solubility
ConditionsAqueous dissolution at 25 °C

Dictates the mandatory inclusion of organic co-solvents during assay preparation and limits the maximum concentration in purely aqueous delivery systems.

Lipophilicity and Chromatographic Retention

Mebutamate demonstrates a higher octanol-water partition coefficient (LogP) than meprobamate, reflecting enhanced lipophilicity[REFS-1, REFS-3]. This property alters its retention time in reverse-phase liquid chromatography and influences its extraction efficiency during sample preparation, requiring adjusted solvent gradients compared to standard meprobamate protocols [3].

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound Data1.40
Comparator Or BaselineMeprobamate (0.70 - 0.89)
Quantified Difference~0.5 to 0.7 log unit increase in lipophilicity
ConditionsStandard LogP calculation/experimental derivation

Requires specific adjustments to reverse-phase HPLC gradients and non-polar solvent extraction protocols when transitioning from meprobamate.

Pharmacological Specificity in Cardiovascular Models

While both compounds act as allosteric modulators at the GABA-A receptor, mebutamate possesses a distinct antihypertensive effect not observed with meprobamate[1]. In controlled studies, mebutamate induces measurable reductions in blood pressure alongside its sedative effects, whereas meprobamate functions almost exclusively as an anxiolytic and sedative without significant hypotensive action [1].

Evidence DimensionPrimary Pharmacological Action
Target Compound DataSedative with active antihypertensive (blood pressure lowering) properties
Comparator Or BaselineMeprobamate (Sedative/anxiolytic without significant antihypertensive efficacy)
Quantified DifferencePresence vs. absence of significant hypotensive activity
ConditionsIn vivo cardiovascular and central nervous system monitoring

Crucial for researchers selecting a model compound to study the intersection of GABAergic sedation and systemic blood pressure regulation.

Analytical Reference in Toxicological Screening

Due to its specific LogP (1.40) and distinct chromatographic retention profile, mebutamate is procured as a critical analytical reference standard in LC-MS and GC-MS workflows. It enables forensic and clinical laboratories to accurately differentiate biscarbamate derivatives, preventing misidentification with meprobamate or carisoprodol in complex biological matrices [REFS-1, REFS-2].

Thermal Processing and Solid Dispersion Modeling

Mebutamate's lower melting point (77–79 °C) makes it an ideal model active pharmaceutical ingredient (API) for evaluating low-temperature hot-melt extrusion processes. Industrial formulators procure this compound to test polymer-excipient compatibility at temperatures that would fail to melt higher-melting analogs like meprobamate (104–106 °C) [REFS-1, REFS-2].

Carbamate Library Synthesis and SAR Development

As a precursor featuring a sec-butyl substitution, mebutamate is utilized in medicinal chemistry to synthesize novel carbamate libraries. Its baseline lipophilicity and solubility parameters provide a unique structural scaffold for structure-activity relationship (SAR) studies aiming to optimize membrane permeability while maintaining moderate aqueous solubility [3].

Dual-Axis Pharmacological Research

Mebutamate is specifically selected for in vivo models investigating the neuro-cardiovascular axis. Because it uniquely combines GABA-A receptor modulation with antihypertensive effects—unlike meprobamate—it serves as an essential probe for studies evaluating the systemic side effects of central nervous system depressants on blood pressure [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

232.14230712 g/mol

Monoisotopic Mass

232.14230712 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Melting Point

77-79

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5H8F175RER

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

ATC Code

N - Nervous system
N05 - Psycholeptics
N05B - Anxiolytics
N05BC - Carbamates
N05BC04 - Mebutamate

Pictograms

Irritant

Irritant

Other CAS

64-55-1

Wikipedia

Mebutamate
Potassium_hexacyanochromate(III)

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Segelman FH, Kelton E, Terzi RM, Kucharczyk N, Sofia RD. The comparative potency of phenobarbital and five 1,3-propanediol dicarbamates for hepatic cytochrome P450 induction in rats. Res Commun Chem Pathol Pharmacol. 1985 Jun;48(3):467-70. PubMed PMID: 4023427.
2: Cerri O. [Determination of organic compounds by means of sodium hypochlorite. II. Spectrophotometric, colorimetric and volumetric determination of meprobamate and mebutamate]. Boll Chim Farm. 1975 Aug;114(8):478-80. Italian. PubMed PMID: 1182066.
3: Pfeffer JM, Pfeffer MA, Frohlich ED. Hemodynamic effects of mebutamate in spontaneously hypertensive rats. Arch Int Pharmacodyn Ther. 1975 May;215(1):133-8. PubMed PMID: 1156042.
4: Whitsett TL, Hoyt HJ, Czerwinski AW, Clark ML. Effects of mebutamate on the electroencephalographic sleep profile. Clin Pharmacol Ther. 1974 Jan;15(1):51-8. PubMed PMID: 4357727.
5: Morgan JP, Wardell W, Lasagna L, Mazzullo JM, Weintraub M, Mudholkar GS, Mietlowski W. Mebutamate as a hypnotic: clinical trial and statistical considerations. Clin Pharmacol Ther. 1973 Nov-Dec;14(6):1001-12. PubMed PMID: 4584147.
6: Mereto GC. [Hypnotic properties of mebutamate in patients awaiting surgery. Comparison with nitrazepam]. Minerva Anestesiol. 1973 Jun;39(6):276-81. Italian. PubMed PMID: 4581366.
7: Ayd FJ Jr. A clinical evaluation of the hypnotic efficacy and safety of mebutamate. Dis Nerv Syst. 1972 Oct;33(10):684-92. PubMed PMID: 4648269.
8: Affonso A, Naik VR. Microcrystallization methods for aspirin, mebutamate, and quinine sulfate. J Pharm Sci. 1971 Oct;60(10):1572-4. PubMed PMID: 5129379.
9: Di Maggio G, Ciaceri G. [Proceeding of enzymatic hydrolysis of the procaine by the effect of pre-treatment with carisoprodol, mebutamate and phenaglycodol]. Omnia Med Ther. 1970 Jul-Sep;48(3):414-20. Italian. PubMed PMID: 5513566.
10: Douglas JF, Smith NB, Stockage JA. Gas chromatographic determination of mebutamate, carisoprodol, and tybamate in plasma and urine. J Pharm Sci. 1969 Jan;58(1):145-6. PubMed PMID: 5765828.
11: Edelson J, Douglas JF. In vitro metabolism of mebutamate. Arch Int Pharmacodyn Ther. 1968 May;173(1):182-8. PubMed PMID: 5657818.
12: Carroll MN Jr, Golinko RJ, Lyon AF, Dunst M, René HF Jr, Ford DH. CNS-evoked coronary changes and cardiac arrhythmias--anti-arrhythmic properties of mebutamate. Arch Int Pharmacodyn Ther. 1968 Feb;171(2):462-74. PubMed PMID: 5685842.
13: Tetreault L, Richer P, Bordeleau JM. Hypnotic properties of mebutamate: a comparative study of mebutamate, secobarbital and placebo in psychiatric patients. Can Med Assoc J. 1967 Aug 19;97(8):395-8. PubMed PMID: 6037393; PubMed Central PMCID: PMC1923261.
14: Belloni L, Savioli F. [Experience in hypotensive treatment with the association of mebutamate and gamma-aminobutyric acid]. Minerva Med. 1967 Feb 17;58(14):501-9. Italian. PubMed PMID: 6021090.
15: Kletzkin M. Neuropharmacological studies of the mechanism of action of the centrally acting anti-hypertensive, mebutamate. Arch Int Pharmacodyn Ther. 1966 Nov;164(1):71-83. PubMed PMID: 5972316.
16: Kayaalp SO. Effects of mebutamate, meprobamate and pentobarbital on some cardiovascular pressor responses. Arch Int Pharmacodyn Ther. 1966 Jul;162(1):69-78. PubMed PMID: 5967673.
17: Baldrighi G, Tronconi L. [Research on the antihypertensive effect induced by the mebutamate-GABA (gamma-aminobutyric acid) combination in essential hypertension]. Clin Ter. 1966 May 15;37(3):207-34. Italian. PubMed PMID: 5962628.
18: Chesrow EJ, Bernstein M, Weiss D, Marquardt GH. Comparison of mebutamate, phenobarbital, and placebo in the treatment of mild essential hypertension. Am J Med Sci. 1966 Feb;251(2):166-74. PubMed PMID: 5324048.
19: Wang HH, Markee S, Kahn N, Mills E, Wang SC. Mechanism of hypotensive action of mebutamate. J Pharmacol Exp Ther. 1966 Feb;151(2):285-93. PubMed PMID: 4379817.
20: Stern P, Bosković B. [Contribution on the action of mebutamate]. Med Arh. 1966 Jan-Feb;20(1):5-8. Serbian. PubMed PMID: 5958978.

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